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magnesium;N,N-dimethylaniline;bromide

Cat. No.: B13410248
M. Wt: 224.38 g/mol
InChI Key: FBKCXBKIMKAXOI-UHFFFAOYSA-M
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Description

Historical Context of Organomagnesium Reagents in Synthetic Chemistry

The journey of organomagnesium reagents began in 1900 with the pioneering work of French chemist François Auguste Victor Grignard. bethunecollege.ac.inquizlet.com He discovered that organic halides react with magnesium metal in an ethereal solvent to form organomagnesium compounds, RMgX, which came to be known as Grignard reagents. wikipedia.orgacs.org This discovery was a watershed moment in synthetic chemistry, providing a robust method for creating carbon-carbon bonds. wikipedia.orgquizlet.com The profound impact of this work was recognized with the Nobel Prize in Chemistry in 1912, awarded to Grignard for his discovery. bethunecollege.ac.inacs.org

Initially, the structure and composition of these reagents in solution were not fully understood. It was later elucidated by Wilhelm Schlenk that Grignard reagents exist in a complex equilibrium, now known as the Schlenk Equilibrium, involving the diorganomagnesium species (R₂Mg) and the magnesium dihalide (MgX₂). acs.org Despite these complexities, their ease of preparation and broad reactivity have made them one of the most widely used classes of reagents in organic and organometallic synthesis for over a century. acs.org

Significance of N,N-Dimethylaniline as a Substrate and Ligand in Organometallic Chemistry

N,N-Dimethylaniline is a versatile molecule in organometallic chemistry, serving both as a precursor to reactive intermediates and as a component of complex ligands. wikipedia.org As a substrate, it can be readily converted into organometallic reagents. For instance, the related compound 4-bromo-N,N-dimethylaniline is the direct precursor for preparing the Grignard reagent [4-(N,N-Dimethylamino)phenyl]magnesium bromide. researchgate.netchegg.com Furthermore, N,N-dimethylaniline itself can undergo direct metallation at specific positions on the aromatic ring using potent organometallic bases. beilstein-journals.orgacs.org

In its capacity as a ligand, the N,N-dimethylaniline unit can be incorporated into larger, multi-dentate molecules that coordinate with transition metals. The nitrogen atom's lone pair of electrons can bond to a metal center, influencing the metal's electronic properties and reactivity. This is exemplified in the synthesis of first-row transition metal-halide complexes supported by neutral tetraamine (B13775644) ligands that contain N,N-dimethylaniline units. researchgate.net These complexes exhibit specific coordination geometries, such as distorted trigonal bipyramidal structures, demonstrating how the ligand framework dictates the resulting complex's architecture. researchgate.net

Overview of Key Academic Research Areas in [4-(N,N-Dimethylamino)phenyl]magnesium Bromide Chemistry

Research involving [4-(N,N-Dimethylamino)phenyl]magnesium bromide primarily focuses on its application as a potent nucleophile in organic synthesis. A significant and classic application is in the synthesis of triarylmethane dyes. researchgate.net For example, its reaction with diethyl carbonate leads to the formation of Crystal Violet, while its reaction with methyl benzoate (B1203000) yields Malachite Green. researchgate.netchegg.com These syntheses serve as common examples in undergraduate laboratory courses to introduce students to organometallic reactions and the preparation of functional materials. researchgate.net

Beyond dye synthesis, the reagent is a key intermediate in more complex molecular constructions. It is employed in nucleophilic addition reactions with various carbonyl compounds to form new carbon-carbon bonds, a fundamental step in building more elaborate molecular skeletons. ontosight.ai Another major area of research is its use in transition-metal-catalyzed cross-coupling reactions, which allow for the formation of biaryl compounds and other complex arylated products. ontosight.ai Furthermore, [4-(N,N-Dimethylamino)phenyl]magnesium bromide is used to prepare specialized triaryl phosphine (B1218219) ligands, which are themselves crucial components in catalysts for various coupling reactions. chemicalbook.com

Interactive Data Tables

Table 1: Synthesis of Triarylmethane Dyes using [4-(N,N-Dimethylamino)phenyl]magnesium Bromide

ProductElectrophileKey Reaction TypeReference
Crystal VioletDiethyl CarbonateNucleophilic Acyl Substitution researchgate.netchegg.com
Malachite GreenMethyl BenzoateNucleophilic Acyl Substitution researchgate.net

Table 2: Representative Preparation of an Arylmagnesium Bromide Reagent

The following table details a typical laboratory preparation for a Grignard reagent, specifically (3-(dimethylamino)phenyl)magnesium bromide, which illustrates the general conditions used for such syntheses. rsc.org

Reagent/MaterialQuantityMolesRole
Magnesium Turnings2.37 g97.7 mmolMetal Reactant
3-bromo-N,N-dimethylaniline18.6 g93.0 mmolOrganic Halide
Dehydrated THF93 mL-Solvent
1,2-dibromoethaneA few drops-Initiator
Reaction Conditions
Temperature50 °C
Time2 h

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrMgN B13410248 magnesium;N,N-dimethylaniline;bromide

Properties

IUPAC Name

magnesium;N,N-dimethylaniline;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.BrH.Mg/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKCXBKIMKAXOI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=[C-]1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 N,n Dimethylamino Phenyl Magnesium Bromide

Direct Halogen-Magnesium Insertion: Classical Grignard Synthesis

The classical approach to synthesizing [4-(N,N-Dimethylamino)phenyl]magnesium bromide involves the direct reaction of 4-bromo-N,N-dimethylaniline with magnesium metal. This oxidative insertion of magnesium into the carbon-bromine bond is a well-established method for forming Grignard reagents. youtube.com

Optimized Reaction Conditions and Critical Parameters (e.g., Solvent Effects)

The successful formation of [4-(N,N-Dimethylamino)phenyl]magnesium bromide via direct insertion is highly dependent on the reaction conditions. Tetrahydrofuran (B95107) (THF) is a commonly employed and effective solvent for this synthesis, facilitating the stabilization of the Grignard reagent. researchgate.netchegg.com The reaction is typically carried out under reflux conditions. For instance, a common procedure involves gently refluxing a mixture of 4-bromo-N,N-dimethylaniline and magnesium turnings in THF for approximately 30 minutes. researchgate.net

Key parameters that influence the outcome of the synthesis include the purity and activation of the magnesium, the absence of moisture, and the choice of solvent. Anhydrous conditions are crucial, as Grignard reagents are highly reactive towards protic solvents like water.

ParameterConditionReference
Starting Material4-bromo-N,N-dimethylaniline researchgate.net
ReagentMagnesium turnings researchgate.net
SolventAnhydrous Tetrahydrofuran (THF) researchgate.netchegg.com
InitiatorA small crystal of iodine researchgate.net
TemperatureGentle reflux researchgate.net
Reaction Time30 minutes researchgate.net
Table 1. Optimized Reaction Conditions for the Direct Synthesis of [4-(N,N-Dimethylamino)phenyl]magnesium Bromide.

Mechanistic Aspects of Magnesium Metal Insertion into Aryl Halides

The mechanism is believed to involve radical intermediates. alfredstate.edu The reaction is initiated at active sites on the magnesium surface where the passivating layer of magnesium oxide is compromised. An electron is transferred from the magnesium surface to the aryl halide, leading to the formation of a radical anion, which then fragments to form an aryl radical and a halide anion. These species are thought to be adsorbed to the magnesium surface, where they combine to form the organomagnesium compound. alfredstate.edu

Role of Activators and Initiators in Grignard Reagent Formation

A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the aryl halide. stackexchange.com To overcome this, various activators and initiators are used to clean the surface and expose fresh, reactive magnesium.

Common activating agents include iodine, 1,2-dibromoethane, and methyl iodide. stackexchange.com In the synthesis of [4-(N,N-Dimethylamino)phenyl]magnesium bromide, a small crystal of iodine is often added to initiate the reaction. researchgate.net The iodine is believed to react with the magnesium surface, removing the oxide layer and creating magnesium iodide, which can further etch the surface. 1,2-dibromoethane is also a highly effective activator; it reacts with magnesium to form magnesium bromide and ethylene gas, thereby exposing a fresh metal surface. stackexchange.comwvu.edu Mechanical methods such as grinding the magnesium turnings can also be employed to break the oxide layer and increase the surface area for reaction.

Halogen-Magnesium Exchange Reactions

An alternative and often more versatile method for preparing functionalized Grignard reagents like [4-(N,N-Dimethylamino)phenyl]magnesium bromide is through halogen-magnesium exchange. This method is particularly useful for substrates that are sensitive to the conditions of classical Grignard formation or for electron-rich aryl bromides which can be slow to react directly with magnesium. organic-chemistry.org The exchange reaction is thermodynamically driven by the formation of a more stable organomagnesium compound. acs.org

Interconversion from Aryl Iodides and Other Halide Precursors

Halogen-magnesium exchange can be performed starting from various aryl halides. The reactivity of the halide in the exchange reaction generally follows the order I > Br > Cl. Aryl iodides are more reactive and undergo exchange more readily and at lower temperatures than the corresponding bromides. harvard.edu This allows for the chemoselective preparation of Grignard reagents in molecules containing multiple different halogen atoms.

Catalytic and Additive-Mediated Exchange Processes (e.g., Lithium Chloride, Zinc Chloride)

The rate and efficiency of halogen-magnesium exchange reactions can be significantly enhanced by the use of additives. Lithium chloride (LiCl) has been shown to have a dramatic accelerating effect on the bromine-magnesium exchange, particularly for electron-rich aryl bromides. organic-chemistry.org The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent, allows the exchange to proceed under milder conditions and with greater functional group tolerance. clockss.org The role of LiCl is believed to be the breakup of polymeric Grignard reagent aggregates, leading to more reactive monomeric species. organic-chemistry.org

More recently, lithium trialkylmagnesiates, such as (n-Bu)3MgLi, have been shown to facilitate the rapid bromine-magnesium exchange of electron-rich aryl bromides at low temperatures. organic-chemistry.org While zinc chloride is a common additive in organometallic chemistry, its primary role is typically in transmetalation reactions after the Grignard reagent has been formed, rather than as a direct mediator of the initial halogen-magnesium exchange.

Exchange ReagentTypical SubstrateKey AdvantagesReference
iPrMgCl·LiClElectron-rich aryl bromidesAccelerated reaction rate, milder conditions, improved functional group tolerance organic-chemistry.orgclockss.org
(n-Bu)3MgLiElectron-rich aryl bromidesRapid exchange at low temperatures (e.g., 0 °C) organic-chemistry.org
iPrMgBrAryl iodidesFacile exchange at low temperatures due to higher reactivity of iodide harvard.edu
Table 2. Additive-Mediated Halogen-Magnesium Exchange Methodologies.

Regioselective Synthesis of Substituted N,N-Dimethylaniline Magnesium Bromides

The synthesis of N,N-dimethylaniline magnesium bromides, a class of Grignard reagents, is pivotal for the introduction of the N,N-dimethylaminophenyl group in various organic syntheses. The regioselectivity of the synthesis is determined by the starting bromo-N,N-dimethylaniline isomer, allowing for the specific preparation of para-, meta-, or ortho-substituted products.

Preparation of para-Substituted Isomers from 4-Bromo-N,N-dimethylaniline

The para-substituted Grignard reagent, [4-(N,N-dimethylamino)phenyl]magnesium bromide, is readily prepared from 4-bromo-N,N-dimethylaniline. acs.orgresearchgate.net This synthesis is a classic example of a Grignard reaction, where magnesium metal is inserted into the carbon-bromine bond of the aryl halide.

The reaction is typically carried out in an anhydrous ethereal solvent, with tetrahydrofuran (THF) being particularly effective. researchgate.netchegg.com The process begins by charging a reaction vessel, under an inert atmosphere, with magnesium turnings and dry THF. researchgate.net A small crystal of iodine is often added as an initiator to activate the magnesium surface. The 4-bromo-N,N-dimethylaniline, dissolved in THF, is then added to the magnesium suspension. researchgate.net Gentle heating is usually applied to initiate the reaction, which is then maintained at reflux for a period to ensure complete formation of the Grignard reagent. researchgate.net The successful formation of the reagent is often indicated by a color change of the reaction mixture. researchgate.net This organomagnesium compound is a highly reactive and nucleophilic species, making it a valuable tool in organic chemistry for creating new carbon-carbon bonds. cymitquimica.com It is particularly noted for its use in the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green. acs.orgresearchgate.netsemanticscholar.org

Table 1: Synthesis of [4-(N,N-Dimethylamino)phenyl]magnesium Bromide

ParameterValue/ConditionSource(s)
Starting Material 4-Bromo-N,N-dimethylaniline acs.orgresearchgate.net
Reagent Magnesium researchgate.netchegg.com
Solvent Tetrahydrofuran (THF) researchgate.netchegg.com
Initiator Iodine (small crystal) researchgate.net
Reaction Condition Gentle reflux researchgate.net
Indication of Reaction Color change to "dirty dishwater" shade researchgate.net

Investigations into meta- and ortho-Substituted Analogues

Research has also extended to the synthesis of meta- and ortho-substituted isomers of N,N-dimethylaniline magnesium bromide, which serve as precursors to a different array of substituted compounds.

The meta-isomer, (3-(dimethylamino)phenyl)magnesium bromide, has been successfully synthesized from 3-bromo-N,N-dimethylaniline. rsc.org The procedure involves the slow, dropwise addition of a THF solution of 3-bromo-N,N-dimethylaniline to activated magnesium turnings in a dry, nitrogen-filled flask. rsc.org To initiate this reaction, a few drops of 1,2-dibromoethane are added. rsc.org Following the addition of the aryl bromide, the mixture is heated for a couple of hours to drive the reaction to completion. rsc.org The resulting 1.0 M solution of the Grignard reagent in THF is then ready for use in subsequent synthetic steps. rsc.org

The preparation of the ortho-substituted analogue from 2-bromo-N,N-dimethylaniline presents more challenges. While 2-bromo-N,N-dimethylaniline is a commercially available starting material, the formation of the corresponding Grignard reagent can be sterically hindered by the proximity of the bulky N,N-dimethylamino group to the bromine atom. oakwoodchemical.comsigmaaldrich.combiosynth.com However, the use of THF as a solvent has been shown to be effective for the formation of Grignard reagents from sterically hindered or less reactive aryl bromides, suggesting a viable pathway for this synthesis. rsc.org Investigations into this specific transformation are crucial for accessing ortho-functionalized N,N-dimethylaniline derivatives.

Table 2: Synthesis of (3-(Dimethylamino)phenyl)magnesium Bromide

ParameterValue/ConditionSource
Starting Material 3-Bromo-N,N-dimethylaniline rsc.org
Reagent Activated magnesium turnings rsc.org
Solvent Dehydrated Tetrahydrofuran (THF) rsc.org
Initiator 1,2-Dibromoethane rsc.org
Reaction Condition Heating at 50 °C for 2 hours rsc.org
Atmosphere Nitrogen rsc.org

Reactivity and Reaction Mechanisms of 4 N,n Dimethylamino Phenyl Magnesium Bromide

Nucleophilic Addition Reactions

As a strong nucleophile, [4-(N,N-Dimethylamino)phenyl]magnesium bromide readily participates in nucleophilic addition reactions, attacking electrophilic carbon atoms in polarized bonds, such as those found in carbonyl groups. mt.com These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simpler precursors.

The reaction of [4-(N,N-Dimethylamino)phenyl]magnesium bromide with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of various types of alcohols after an acidic workup. mt.combyjus.com

Aldehydes and Ketones: The Grignard reagent adds to the carbonyl carbon of aldehydes and ketones, cleaving the carbon-oxygen pi bond to form a magnesium alkoxide intermediate. byjus.com Subsequent protonation with an acid yields the corresponding alcohol. masterorganicchemistry.com Reaction with aldehydes (e.g., benzaldehyde) produces secondary alcohols, while reaction with ketones results in the formation of tertiary alcohols. mt.comlibretexts.org

Esters: The reaction with esters is distinct because it involves a double addition of the Grignard reagent. The initial nucleophilic addition forms a tetrahedral intermediate which is unstable and collapses, expelling an alkoxide leaving group to form a ketone. masterorganicchemistry.comudel.edu This newly formed ketone is also highly reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition. masterorganicchemistry.comudel.edu After acidic workup, a tertiary alcohol is formed where two of the alkyl or aryl groups are derived from the Grignard reagent. libretexts.orgmasterorganicchemistry.com For example, the reaction of [4-(N,N-Dimethylamino)phenyl]magnesium bromide with methyl benzoate (B1203000) leads to the formation of a precursor to the dye Malachite Green. chegg.com

Carbonates: Similar to esters, carbonates can react with multiple equivalents of the Grignard reagent. For instance, the synthesis of the dye Crystal Violet involves the reaction of [4-(N,N-Dimethylamino)phenyl]magnesium bromide with diethyl carbonate. chegg.com In this process, the Grignard reagent adds twice to the central carbonyl carbon, displacing both ethoxide groups. The reaction of Grignard reagents with cyclic carbonates can also proceed, leading to various products depending on the reaction conditions. mdpi.comresearchgate.net

Summary of Nucleophilic Addition Reactions
Carbonyl ElectrophileIntermediate ProductFinal Product (after acidic workup)Notes
Aldehyde (R-CHO)Magnesium alkoxideSecondary AlcoholOne equivalent of Grignard reagent is consumed. libretexts.org
Ketone (R-CO-R')Magnesium alkoxideTertiary AlcoholOne equivalent of Grignard reagent is consumed. libretexts.org
Ester (R-CO-OR')KetoneTertiary AlcoholTwo equivalents of Grignard reagent are consumed. masterorganicchemistry.comudel.edu
Carbonate (RO-CO-OR')Ketone/Ester derivativeTertiary AlcoholTwo or more equivalents of Grignard reagent can react. chegg.com

The formation of a new carbon-carbon bond in the reaction of [4-(N,N-Dimethylamino)phenyl]magnesium bromide with a carbonyl electrophile is a classic example of nucleophilic addition. adichemistry.com

The mechanism can be described in the following steps:

Coordination: The magnesium atom of the Grignard reagent, acting as a Lewis acid, coordinates to the carbonyl oxygen atom. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack: The nucleophilic carbon of the [4-(N,N-Dimethylamino)phenyl] group attacks the electrophilic carbonyl carbon. This step involves the formation of the new carbon-carbon bond and simultaneously breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom. mt.comlibretexts.org The addition is often proposed to proceed through a six-membered ring transition state. alevelchemistry.co.ukbyjus.com

Formation of Alkoxide: This attack results in the formation of a tetrahedral magnesium alkoxide intermediate. udel.edu

Protonation: In a separate workup step, a protic acid (like H₃O⁺) is added to the reaction mixture. The alkoxide is protonated, yielding the final alcohol product and water-soluble magnesium salts. udel.edu

In the specific case of esters, the mechanism has an additional step. The initially formed tetrahedral intermediate is unstable and collapses by reforming the carbonyl double bond and eliminating the alkoxy group (-OR') as a leaving group, which results in the in-situ formation of a ketone. masterorganicchemistry.comudel.edu This ketone is then immediately attacked by a second molecule of the Grignard reagent, following the same mechanism as described for ketones, to yield the final tertiary alcohol after protonation. masterorganicchemistry.com

Cross-Coupling Transformations

Beyond nucleophilic addition, [4-(N,N-Dimethylamino)phenyl]magnesium bromide is a valuable partner in transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds between two different organic fragments, typically an organometallic compound and an organic halide or triflate.

The Kumada coupling, first reported in 1972, is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org This method is particularly effective for creating C(sp²)-C(sp²) bonds, making it a powerful tool for the synthesis of biaryls and other conjugated systems. organic-chemistry.org

Palladium complexes are highly effective catalysts for Kumada-type couplings, offering broad scope and high selectivity. nrochemistry.com The generally accepted mechanism for the palladium-catalyzed Kumada coupling proceeds through a catalytic cycle involving three key steps: nrochemistry.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming an organopalladium(II) complex (Ar-Pd-X). nrochemistry.com

Transmetalation: The Grignard reagent ([4-(N,N-Dimethylamino)phenyl]magnesium Bromide) transfers its organic group to the palladium center, displacing the halide. This step forms a diorganopalladium(II) complex and a magnesium halide salt. nrochemistry.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final cross-coupled product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nrochemistry.com

Representative Palladium-Catalyzed Kumada Coupling
Grignard ReagentElectrophilePalladium Catalyst/LigandProduct Type
Ar-MgBrAryl Bromide (Ar'-Br)PdCl₂(dppf)Unsymmetrical Biaryl (Ar-Ar') nrochemistry.com
Ar-MgBrAryl Triflate (Ar'-OTf)Pd(OAc)₂ / P(t-Bu)₃Unsymmetrical Biaryl (Ar-Ar') organic-chemistry.org
Ar-MgBrVinyl HalidePd(PPh₃)₄Styrene derivative organic-chemistry.org

In recent years, there has been a significant shift towards using catalysts based on more earth-abundant, less toxic, and less expensive metals like iron. bris.ac.uk Iron salts, such as Fe(acac)₃ or FeCl₃, have proven to be effective pre-catalysts for a variety of cross-coupling reactions, including Kumada-type couplings. acs.orgprinceton.edu

The mechanism of iron-catalyzed cross-couplings is more complex and less universally agreed upon than that of palladium-catalyzed reactions. It is believed to involve low-valent iron species, potentially highly reduced iron clusters or ate-complexes, generated in situ by the Grignard reagent. acs.orgprinceton.edu Some studies suggest a radical-based mechanism may be operative. princeton.edu

The choice of ligand is critically important in iron-catalyzed systems. While some reactions proceed without a ligand, the addition of ligands often improves yield, selectivity, and substrate scope. nih.gov

N-donor Ligands: Ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used and have been shown to suppress side reactions like β-hydride elimination, which can be a problem with alkyl Grignard reagents. princeton.edu

Phosphine (B1218219) Ligands: Bisphosphine ligands, originally developed for palladium catalysis, have also been applied to iron systems. nih.gov The ligand can influence the nature of the active iron species and prevent catalyst deactivation through aggregation. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs have also been successfully employed as ligands in iron-catalyzed Kumada couplings, demonstrating their versatility beyond palladium and nickel catalysis. organic-chemistry.orgnih.gov

The role of the ligand is to stabilize the reactive iron intermediates, control their reactivity, and facilitate the key steps of the catalytic cycle, although the precise nature of these steps may differ from the classic oxidative addition/reductive elimination pathway seen with palladium. nih.govacs.org

Examples of Ligand Influence in Iron-Catalyzed Cross-Coupling
Iron Pre-catalystLigandEffect/ObservationReference
FeCl₃TMEDASuppresses β-hydride elimination, enabling coupling of alkyl halides. princeton.edu
Fe(acac)₃Urea-based ligandsActs as an effective and benign alternative to reprotoxic NMP additive. nih.gov
FeCl₂Bisphosphine (e.g., SciOPP)Forms well-defined transmetalated iron species; ligand can be displaced by excess Grignard. nih.gov
Fe(II) or Fe(III) halidesN₃C macrocyclic ligandStabilizes aryl-Fe intermediates, allowing for study of their intrinsic reactivity. acs.org

Negishi Cross-Coupling with Organozinc Intermediates

While [4-(N,N-Dimethylamino)phenyl]magnesium bromide can participate in cross-coupling reactions, its direct use in palladium- or nickel-catalyzed cycles can sometimes be sluggish. A highly effective strategy to enhance its utility in these transformations is through transmetalation to a more reactive and catalytically compatible organozinc species. This two-step approach constitutes a Negishi cross-coupling reaction.

The process begins with the transmetalation of the Grignard reagent with a zinc salt, typically zinc chloride (ZnCl₂), often in the presence of lithium chloride to ensure the solubility of the generated organometallic species. nih.govbeilstein-journals.org This step converts the organomagnesium compound into the corresponding [4-(N,N-Dimethylamino)phenyl]zinc bromide. This organozinc intermediate is then subjected to a palladium- or nickel-catalyzed cross-coupling with various organic electrophiles, such as aryl, heteroaryl, or vinyl halides and triflates. nih.gov

The general mechanism for the Negishi cross-coupling involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) reacts with the organic electrophile (R-X) to form a high-valent organometallic intermediate (R-Pd(II)-X).

Transmetalation: The organozinc reagent ([4-(N,N-Dimethylamino)phenyl]ZnBr) transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the active Pd(0) catalyst. uwindsor.ca

This strategy is particularly valuable for coupling with functionalized and complex electrophiles where the direct use of a Grignard reagent might lead to side reactions.

Table 1: Examples of Negishi Cross-Coupling via Organozinc Intermediates
Organozinc Reagent PrecursorElectrophileCatalystProductReference
[4-(N,N-Dimethylamino)phenyl]magnesium Bromide4-IodobenzonitrilePd(dba)₂ / tfp4'-(Dimethylamino)-[1,1'-biphenyl]-4-carbonitrile nih.gov
[4-(N,N-Dimethylamino)phenyl]magnesium Bromide2-BromopyridineNiCl₂(dppe)2-(4-(Dimethylamino)phenyl)pyridine nih.gov
[4-(N,N-Dimethylamino)phenyl]magnesium Bromide1-IodonaphthalenePd(PPh₃)₄1-(4-(Dimethylamino)phenyl)naphthalene nih.gov
[4-(N,N-Dimethylamino)phenyl]magnesium BromideVinyl BromidePdCl₂(dppf)4-Vinyl-N,N-dimethylaniline nih.gov

Stille Cross-Coupling with Organostannane Reagents

The Stille cross-coupling reaction is a powerful method for carbon-carbon bond formation that pairs an organostannane (organotin) reagent with an organic electrophile, catalyzed by a palladium complex. wikipedia.org While [4-(N,N-Dimethylamino)phenyl]magnesium bromide does not directly participate in the Stille reaction's catalytic cycle, it is a key precursor for synthesizing the necessary organostannane reagent.

To utilize the dimethylaminophenyl moiety in a Stille coupling, the corresponding organostannane must first be prepared. This is typically achieved by reacting 4-bromo-N,N-dimethylaniline (the precursor to the Grignard reagent) or the Grignard reagent itself with an organotin halide, such as trimethyltin (B158744) chloride ((CH₃)₃SnCl) or tributyltin chloride ((C₄H₉)₃SnCl). This reaction yields [4-(N,N-dimethylamino)phenyl]trimethylstannane or its tributyl analogue.

Once synthesized, this organostannane can be coupled with a variety of sp²-hybridized organic electrophiles. The catalytic cycle of the Stille reaction is well-established and mirrors other cross-coupling processes. psu.edu It involves the oxidative addition of the organic electrophile to a Pd(0) catalyst, followed by transmetalation with the organostannane reagent, and concludes with reductive elimination to yield the biaryl product and regenerate the catalyst. wikipedia.orgnih.gov A key advantage of organostannanes is their stability to air and moisture and their tolerance of a wide range of functional groups. wikipedia.org

Table 2: The Stille Cross-Coupling Catalytic Cycle
StepReactantsIntermediateProduct
Oxidative Addition R¹-X + Pd(0)L₂R¹-Pd(II)(X)L₂-
Transmetalation R¹-Pd(II)(X)L₂ + R²-Sn(R³)₃R¹-Pd(II)(R²)L₂X-Sn(R³)₃
Reductive Elimination R¹-Pd(II)(R²)L₂-R¹-R² + Pd(0)L₂

Cross-Electrophile Coupling Strategies

Cross-electrophile coupling, also known as reductive coupling, is an emerging strategy that forges carbon-carbon bonds by coupling two different electrophiles in the presence of a transition-metal catalyst and a stoichiometric reductant. This approach avoids the pre-formation of stoichiometric organometallic reagents like Grignard or organozinc compounds.

In this context, 4-bromo-N,N-dimethylaniline, the precursor to the subject Grignard reagent, can serve as one of the electrophilic partners. The reaction is typically catalyzed by nickel or palladium complexes. The proposed mechanism involves the reduction of the catalyst to a low-valent state (e.g., Ni(0)). This highly reactive species then undergoes oxidative addition with the more reactive electrophile (often an aryl halide). The resulting organometallic intermediate can then react with a second, different electrophile, facilitated by the reductant (e.g., manganese or zinc metal), to form the final coupled product.

This methodology is particularly advantageous for its functional group tolerance, as it proceeds under mild, often neutral conditions, avoiding the strongly basic or nucleophilic character of traditional organometallic reagents. udel.edu For instance, a deaminative reductive cross-electrophile coupling has been developed for alkylpyridinium salts and aryl bromides, showcasing the potential to couple substrates with diverse functionalities, including heteroaryls and protic groups. udel.edu

Table 3: Representative Electrophile Partners in Cross-Electrophile Coupling
Electrophile Class 1Electrophile Class 2Catalyst SystemReductantReference
Aryl BromidesAlkylpyridinium SaltsNi(glyme)Cl₂ / LigandZn udel.edu
Aryl HalidesAcyl ChloridesPd(OAc)₂ / LigandMnN/A
Alkyl BromidesAlkyl BromidesNiBr₂ glyme / Photocatalyst- princeton.edu
Aryl TriflatesAlkyl HalidesNi(COD)₂ / LigandMnN/A

Functionalization of Aromatic and Heteroaromatic Systems

Regioselective Functionalization Approaches

Regioselectivity is a critical consideration in the functionalization of substituted aromatic systems. The [4-(N,N-Dimethylamino)phenyl] moiety, whether as part of a Grignard reagent or a substrate for metalation, is heavily influenced by the electronic and directing effects of the dimethylamino group. This group is a powerful ortho-, para-director for electrophilic aromatic substitution due to its strong +M (mesomeric) and -I (inductive) effects.

In the context of metalation, such as a halogen-magnesium exchange on a polyhalogenated N,N-dimethylaniline derivative, the regioselectivity can be controlled by directing groups. nih.gov For instance, in systems with competing sites for metalation, a directing group can induce a "complex-induced proximity effect" (CIPE), guiding the organometallic reagent to a specific position. nih.gov The use of specialized bimetallic reagents, such as sBu₂Mg·2LiOR, can achieve high regioselectivity in Br/Mg exchanges even on complex dibromo-arenes, often favoring the position ortho to a directing group like a methoxy (B1213986) substituent. nih.govdntb.gov.ua While direct magnesiation of N,N-dimethylaniline itself is challenging, these principles are applied to its functionalized derivatives to achieve precise, regioselective synthesis. nih.gov

Reactions with Other Electrophiles

The primary utility of [4-(N,N-Dimethylamino)phenyl]magnesium bromide lies in its role as a strong nucleophile, reacting readily with a vast range of electrophilic compounds. cymitquimica.comsigmaaldrich.com This reactivity allows for the direct introduction of the 4-(N,N-dimethylamino)phenyl group into various molecular frameworks.

Key reactions include:

Carbonyl Compounds: It adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively. Reaction with esters can yield tertiary alcohols after a double addition, while reaction with acyl chlorides produces ketones.

Carbon Dioxide: Carboxylation with CO₂ followed by an acidic workup yields 4-(N,N-dimethylamino)benzoic acid.

Allylic Halides: It participates in Sₙ2-type reactions with electrophiles like allyl bromide to form allylated arenes. nih.gov

Heteroatom Electrophiles: The reagent can react with sources of electrophilic halogens. For example, reaction with N-fluorobenzenesulfonimide (NFSI) provides an efficient route to 4-fluoro-N,N-dimethylaniline, a valuable building block in medicinal and materials chemistry. organic-chemistry.org

Weinreb Amides: Reaction with N-methoxy-N-methylamides (Weinreb amides) is a reliable method for synthesizing ketones, as the initial tetrahedral intermediate is stabilized against further addition. nih.gov

These transformations underscore the versatility of [4-(N,N-Dimethylamino)phenyl]magnesium bromide as a foundational tool for constructing functionalized aromatic compounds.

Table 4: Products from the Reaction of [4-(N,N-Dimethylamino)phenyl]magnesium Bromide with Various Electrophiles
ElectrophileElectrophile StructureProduct NameProduct Structure
FormaldehydeHCHO(4-(Dimethylamino)phenyl)methanol(CH₃)₂NC₆H₄CH₂OH
Acetone(CH₃)₂CO2-(4-(Dimethylamino)phenyl)propan-2-ol(CH₃)₂NC₆H₄C(OH)(CH₃)₂
Carbon DioxideCO₂4-(Dimethylamino)benzoic acid(CH₃)₂NC₆H₄COOH
N-Fluorobenzenesulfonimide (NFSI)(PhSO₂)₂NF4-Fluoro-N,N-dimethylaniline(CH₃)₂NC₆H₄F
Allyl BromideCH₂=CHCH₂Br4-Allyl-N,N-dimethylaniline(CH₃)₂NC₆H₄CH₂CH=CH₂
N-Methoxy-N-methylacetamideCH₃CON(OCH₃)CH₃1-(4-(Dimethylamino)phenyl)ethan-1-one(CH₃)₂NC₆H₄COCH₃

Influence of Associated Metal Salts and Ancillary Ligands on Reactivity

The reactivity of Grignard reagents and the efficiency of the cross-coupling reactions they participate in are profoundly influenced by the reaction medium, including the presence of associated metal salts and ancillary ligands on the transition metal catalyst.

Associated Metal Salts: Grignard reagents in solution exist in a complex equilibrium (the Schlenk equilibrium) between the monomeric species (RMgX) and various dimeric and oligomeric forms. Additives like lithium chloride (LiCl) are known to break up these aggregates, leading to more soluble and kinetically more reactive monomeric species. nih.govbeilstein-journals.org This is the principle behind "turbo-Grignard" reagents (e.g., iPrMgCl·LiCl), which exhibit enhanced reactivity and facilitate difficult halogen-magnesium exchanges. nih.gov The presence of copper salts, such as cuprous iodide (CuI), can also dramatically alter reactivity, promoting different coupling pathways, such as homocoupling or specific cross-coupling reactions with alkyl halides. asianpubs.org

Ancillary Ligands: In transition-metal-catalyzed cross-coupling reactions, the ligands coordinated to the metal center (e.g., palladium or nickel) are crucial for controlling the reaction's outcome. The ligand's electronic and steric properties directly impact each step of the catalytic cycle:

Oxidative Addition: Electron-rich and bulky ligands can promote the oxidative addition of less reactive electrophiles like aryl chlorides.

Transmetalation: The rate of transmetalation can be accelerated by ligands of low donicity in Stille couplings. researchgate.net

Reductive Elimination: The final bond-forming step is also influenced by the ligand's steric bulk and electronic nature.

Commonly used ancillary ligands include phosphines (e.g., triphenylphosphine, dppf) and N-heterocyclic carbenes (NHCs). nih.gov Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also act as ligands, significantly improving chemoselectivity and reaction outcomes in Negishi couplings by stabilizing the catalytic species. nih.gov

Table 5: Effect of Salts and Ligands on Reactivity and Selectivity
Additive/LigandReaction TypeEffectReference
Lithium Chloride (LiCl) Grignard Formation / Negishi CouplingBreaks up aggregates, increases solubility and reactivity. nih.govbeilstein-journals.org
Cuprous Iodide (CuI) Cross-CouplingCatalyzes coupling with alkyl halides. asianpubs.org
TMEDA Negishi CouplingImproves chemoselectivity, prevents side reactions. nih.gov
Phosphine Ligands (e.g., dppf) Cross-Coupling (general)Stabilizes catalyst, modulates reactivity and selectivity. nih.govnih.gov
Low Donicity Ligands Stille CouplingDramatically accelerates the reaction rate. researchgate.net

Coordination Chemistry and Structural Characterization of N,n Dimethylaniline Magnesium Bromide Complexes

Elucidation of Coordination Environments Around the Magnesium Center

The coordination environment of the magnesium atom in Grignard reagents is a critical determinant of their reactivity. Typically, in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center in a simple Grignard reagent (RMgX) is tetracoordinate, adopting a distorted tetrahedral geometry. This coordination sphere is generally occupied by the organic residue (R), the halide (X), and two solvent molecules.

In the case of magnesium;N,N-dimethylaniline;bromide, the N,N-dimethylamino group presents an additional potential ligand. The nitrogen atom's lone pair of electrons can coordinate to the Lewis acidic magnesium center. The likelihood and strength of this intramolecular coordination would depend on several factors, including the position of the N,N-dimethylamino group on the aromatic ring (ortho, meta, or para). An ortho-substituent would be sterically well-disposed to form a stable five-membered chelate ring with the magnesium atom.

Computational studies on related Grignard reagents have shown that increased electron donation from coordinating ligands can enhance the reactivity of the organomagnesium compound. These electron-donating ligands effectively screen the positive charge on the magnesium center, which in turn makes the organic group more nucleophilic. Therefore, the coordination of the N,N-dimethylaniline nitrogen to the magnesium could modulate the nucleophilicity of the aryl group.

Solvation Effects and Aggregate Structures in Organomagnesium Reagents

Grignard reagents in solution exist as complex mixtures of various species in equilibrium. The well-known Schlenk equilibrium describes the disproportionation of an alkylmagnesium halide into a dialkylmagnesium and a magnesium dihalide:

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is significantly influenced by the solvent. In strongly coordinating solvents like THF, Grignard reagents tend to exist primarily as monomers. In contrast, less coordinating solvents such as diethyl ether can favor the formation of dimeric or higher aggregate structures, where halide or alkyl groups bridge between two or more magnesium centers.

The introduction of a tertiary amine like N,N-dimethylaniline can further complicate these equilibria. The amine can compete with the solvent molecules for coordination sites on the magnesium atom. The bulky nature of the N,N-dimethylaniline ligand might sterically disfavor the formation of higher aggregates, potentially shifting the equilibrium towards monomeric species, even in less coordinating solvents. The dynamic exchange between solvent molecules and the N,N-dimethylaniline ligand for coordination to the magnesium center is a key aspect of the solution-state chemistry of this reagent.

X-ray Crystallographic Studies of Related Organomagnesium-Amine Adducts

A foundational example is the crystal structure of phenylmagnesium bromide dietherate, C₆H₅MgBr·2(C₂H₅)₂O. This study revealed a monomeric structure with the magnesium atom at the center of a distorted tetrahedron, coordinated to the phenyl group, the bromine atom, and the oxygen atoms of two diethyl ether molecules. The Mg-C and Mg-Br bond lengths were determined to be 2.20 Å and 2.44 Å, respectively, while the Mg-O distances were found to be 2.01 Å and 2.06 Å.

The coordination of tertiary amines, particularly chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), to Grignard reagents is well-documented. These complexes are often more stable and less prone to aggregation than their ether-solvated counterparts. X-ray crystallographic analyses of such adducts have confirmed the coordination of the nitrogen atoms to the magnesium center, typically resulting in a tetrahedral or, in some cases, a pentacoordinate magnesium environment. It is therefore highly probable that in a crystalline state, this compound would feature coordination of the N,N-dimethylaniline nitrogen to the magnesium, potentially displacing one or more solvent molecules.

Table 1: Typical Magnesium Bond Lengths in Organomagnesium-Amine Adducts (Å)
BondTypical Bond Length (Å)
Mg-C (aryl)2.1 - 2.2
Mg-Br2.4 - 2.5
Mg-N2.1 - 2.2
Mg-O (ether)2.0 - 2.1

Advanced Spectroscopic Probes for Complexation and Structural Insights (e.g., NMR, IR, Raman)

Spectroscopic techniques are powerful tools for investigating the structure and dynamics of Grignard reagents in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the environment of the N,N-dimethylaniline ligand upon formation of the Grignard reagent. Coordination of the nitrogen atom to the magnesium center would be expected to cause a downfield shift of the signals corresponding to the methyl protons and the aromatic protons of the N,N-dimethylaniline moiety due to the deshielding effect of the Lewis acidic magnesium. The magnitude of this shift could provide an indication of the strength of the Mg-N interaction. Furthermore, variable-temperature NMR studies can be employed to probe the dynamics of ligand exchange processes in solution.

Table 2: Expected ¹H NMR Chemical Shift Changes Upon Coordination
Proton EnvironmentFree N,N-Dimethylaniline (δ, ppm)Coordinated N,N-Dimethylaniline (Expected δ, ppm)
N-CH₃~2.9> 2.9
Aromatic Protons~6.6 - 7.2Shifted downfield

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can probe changes in bond strengths upon complexation. The coordination of the N,N-dimethylaniline nitrogen to the magnesium atom would likely lead to a shift in the C-N stretching frequency in the IR and Raman spectra. Additionally, new vibrational modes corresponding to the Mg-N bond would appear in the low-frequency region of the Raman spectrum, typically in the range of 300-500 cm⁻¹. The position and intensity of these bands can provide information about the strength of the Mg-N bond.

Applications in Advanced Synthetic Methodologies and Catalysis

Development and Application of "Turbo-Grignard" Reagents Incorporating N,N-Dimethylaniline Derivatives

The development of "Turbo-Grignard" reagents, which are typically formulated as a mixture of a Grignard reagent and lithium chloride (RMgCl·LiCl), has significantly enhanced the utility of organomagnesium compounds in organic synthesis. The presence of lithium chloride has a profound effect on the reactivity and solubility of the Grignard reagent. organic-chemistry.orgvander-lingen.nlnih.gov While direct studies detailing the specific preparation and application of a "Turbo-Grignard" reagent derived from 4-bromo-N,N-dimethylaniline are not extensively documented in the reviewed literature, the underlying principles of "Turbo-Grignard" chemistry are broadly applicable.

The enhanced reactivity of these reagents is attributed to the ability of LiCl to break down the polymeric aggregates of Grignard reagents that are present in solution. organic-chemistry.orgresearchgate.net This disaggregation leads to the formation of smaller, more soluble, and more reactive mixed Li:Mg:Cl clusters. nih.gov Ab initio molecular dynamics simulations suggest that LiCl shifts the Schlenk equilibrium, promoting a higher concentration of the more nucleophilic dialkylmagnesium species. nih.gov This increased reactivity allows for halogen-magnesium exchange reactions to occur at much lower temperatures than with conventional Grignard reagents, enabling the preparation of functionalized organomagnesium compounds that would otherwise be inaccessible due to the presence of sensitive functional groups. organic-chemistry.org

The general procedure for preparing a "Turbo-Grignard" reagent, such as the widely used i-PrMgCl·LiCl, involves the reaction of an alkyl or aryl halide with magnesium turnings in the presence of lithium chloride in an ethereal solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org A similar approach could be envisioned for the preparation of a "Turbo-Grignard" reagent from 4-bromo-N,N-dimethylaniline. The resulting reagent would be expected to exhibit enhanced reactivity in various synthetic transformations, including cross-coupling reactions and metalations.

Table 1: Comparison of Conventional and "Turbo-Grignard" Reagents

FeatureConventional Grignard Reagent (RMgX)"Turbo-Grignard" Reagent (RMgCl·LiCl)
Composition Organomagnesium halideOrganomagnesium halide with lithium chloride
Reactivity ModerateHigh
Solubility Often forms polymeric aggregates with limited solubilityIncreased solubility due to aggregate breakdown
Reaction Conditions Often requires elevated temperatures for exchange reactionsEnables reactions at lower temperatures
Functional Group Tolerance LimitedBroader

Metalation of Activated and Unactivated Carbon-Hydrogen Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis as it offers a more atom-economical and efficient way to construct complex molecules. Magnesium reagents derived from N,N-dimethylaniline have shown potential in mediating such transformations through various metalation strategies.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. nih.govharvard.edu This method relies on the presence of a directing metalation group (DMG), which is typically a heteroatom-containing functional group that can coordinate to the metalating agent, thereby directing deprotonation to the adjacent ortho-position. nih.gov Tertiary amine groups, such as the N,N-dimethylamino group in N,N-dimethylaniline, are known to function as effective DMGs. nih.gov

The general mechanism of DoM involves the coordination of a Lewis acidic metal species to the Lewis basic heteroatom of the DMG. This coordination brings the metalating agent into close proximity to the ortho-proton, facilitating its abstraction and the formation of an arylmetal intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho-position. While organolithium bases are most commonly employed for DoM, the use of magnesium-based reagents, particularly in the form of sterically hindered magnesium amides complexed with LiCl (e.g., TMPMgCl·LiCl, where TMP = 2,2,6,6-tetramethylpiperidide), has proven effective for the directed metalation of various arenes and heteroarenes. harvard.edu The N,N-dimethylamino group in N,N-dimethylaniline can direct the metalation to the C2 position of the aromatic ring.

Alkali-metal-mediated magnesiation (AMMMg) represents a synergistic approach to C-H bond activation, where the combination of an alkali metal compound with an organomagnesium reagent leads to enhanced reactivity and unique selectivity that cannot be achieved with either reagent alone. d-nb.inforesearchgate.net These bimetallic reagents can deprotonate substrates that are unreactive towards the individual components.

A fascinating aspect of AMMMg is its ability to override the conventional directing group effects observed in DoM. For instance, while the N,N-dimethylamino group typically directs metalation to the ortho-position, the use of certain mixed sodium-zincate reagents has been shown to induce meta-metalation of N,N-dimethylaniline. nih.gov In one study, the reaction of N,N-dimethylaniline with a mixed-metal zincate reagent, (TMEDA)Na(TMP)(t-Bu)Zn(t-Bu), resulted in the selective deprotonation at the meta-position. nih.gov Subsequent quenching with iodine yielded N,N-dimethyl-3-iodoaniline as the major product. nih.gov This unusual regioselectivity is attributed to the specific structure and reactivity of the bimetallic reagent. While this example involves zincation, it highlights the potential of alkali-metal-mediated processes to achieve unconventional C-H functionalization of N,N-dialkylanilines, a principle that can be extended to magnesiation.

Table 2: Regioselectivity in the Metalation of N,N-Dimethylaniline

Metalating AgentPosition of MetalationKey Feature
Organolithium (e.g., n-BuLi)orthoDirected ortho-metalation (DoM)
(TMEDA)Na(TMP)(t-Bu)Zn(t-Bu)metaAlkali-metal-mediated zincation (AMZ)

Role of N,N-Dimethylaniline-Derived Magnesium Reagents in Catalytic Cycles

While the stoichiometric use of magnesium reagents is well-established, their involvement in catalytic cycles is a growing area of research. Magnesium-based catalysts offer potential advantages in terms of cost, availability, and lower toxicity compared to many transition metals.

Grignard reagents, including those derived from N,N-dimethylaniline, play a crucial role in various transition metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling. nih.govorganic-chemistry.org In these reactions, the Grignard reagent acts as the nucleophilic partner, transferring its organic group to the transition metal center.

In nickel-catalyzed Kumada coupling, for example, the catalytic cycle is generally believed to involve the reduction of a Ni(II) pre-catalyst to a catalytically active Ni(0) or Ni(I) species by the Grignard reagent. researchgate.netmdpi.com Mechanistic studies on the Kumada cross-coupling of aryl halides with phenylmagnesium bromide using a well-defined tetrahedral Ni(I) complex suggest that a Ni(I) species is the catalytically active intermediate. researchgate.netmdpi.com The reaction of the Ni(II) pre-catalyst with the Grignard reagent leads to the formation of this Ni(I) species, which then enters the catalytic cycle. mdpi.com The cycle typically involves oxidative addition of the aryl halide to the Ni(I) center, transmetalation with another equivalent of the Grignard reagent, and reductive elimination to form the cross-coupled product and regenerate the active nickel catalyst.

While specific studies on the use of 4-(N,N-dimethylamino)phenylmagnesium bromide as the Grignard reagent in these mechanistic studies are not detailed, its behavior would be expected to follow the general principles of transmetalation and pre-catalyst activation observed with other aryl Grignard reagents.

The development of magnesium-based catalysts for various organic transformations is an active area of research. escholarship.orgnih.govresearchgate.netresearchgate.netfigshare.commdpi.comresearchgate.netmdpi.com The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the magnesium center. The design of appropriate ligands is therefore crucial for achieving high activity, selectivity, and stability.

Nitrogen-containing ligands, particularly chelating ligands, have been extensively used in the design of magnesium catalysts. nih.govresearchgate.netresearchgate.netfigshare.commdpi.comresearchgate.netmdpi.com The N,N-dimethylaniline moiety, with its Lewis basic nitrogen atom, can be incorporated into more complex ligand frameworks to create chelating systems for magnesium. For example, indolyl ligands bearing a pendant N,N-dimethylamino group have been synthesized and used to prepare magnesium complexes. nih.gov These complexes have demonstrated catalytic activity in the ring-opening polymerization of lactide. nih.gov

The design of such ligands often focuses on tuning the steric and electronic properties of the coordination sphere around the magnesium center. The N,N-dimethylamino group can serve as a hemilabile ligand, capable of coordinating to and dissociating from the metal center during the catalytic cycle, which can be beneficial for catalytic turnover. Furthermore, the electronic properties of the N,N-dimethylaniline group can be modified by introducing substituents on the aromatic ring, allowing for the fine-tuning of the catalytic activity of the corresponding magnesium complex. While the field of magnesium catalysis is still evolving, the incorporation of N,N-dimethylaniline-derived fragments into ligand design holds promise for the development of novel and efficient magnesium-based catalysts.

Theoretical and Computational Investigations of 4 N,n Dimethylamino Phenyl Magnesium Bromide Systems

Electronic Structure Analysis and Bonding Nature of Organomagnesium Species

Computational studies, primarily using Density Functional Theory (DFT), have shed light on the electronic structure and bonding in Grignard reagents. For a molecule like [4-(N,N-Dimethylamino)phenyl]magnesium bromide, the key electronic features are the C-Mg and Mg-Br bonds, as well as the influence of the electron-donating N,N-dimethylamino group on the phenyl ring.

The C-Mg bond in aryl Grignard reagents is highly polarized, with significant ionic character. This polarization results in a substantial negative charge on the carbon atom bonded to magnesium, making it a potent nucleophile. The Mg-Br bond is also primarily ionic. In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules. nih.gov X-ray diffraction studies of similar crystalline Grignard reagents have shown that the magnesium atom commonly adopts a distorted tetrahedral geometry, coordinating to the organic group, the halogen, and two solvent molecules. nih.gov

The presence of the N,N-dimethylamino group at the para position of the phenyl ring is expected to have a significant impact on the electronic structure. This group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system. This delocalization increases the electron density of the phenyl ring, which in turn can influence the polarity and reactivity of the C-Mg bond. Computational models would predict an increase in the negative charge on the carbon atom attached to the magnesium, potentially enhancing its nucleophilicity compared to unsubstituted phenylmagnesium bromide.

Table 1: Predicted Electronic Properties of Aryl Grignard Reagents

Compound Predicted C-Mg Bond Polarity Predicted Nucleophilicity of Aryl Carbon Influence of Substituent
Phenylmagnesium Bromide High High Reference
[4-(N,N-Dimethylamino)phenyl]magnesium Bromide Very High Very High Strong electron-donating group increases electron density on the aryl ring and the nucleophilic carbon.
[4-Nitrophenyl]magnesium Bromide Moderately High Moderate Strong electron-withdrawing group decreases electron density on the aryl ring and the nucleophilic carbon.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling has been crucial in mapping out the potential energy surfaces of Grignard reactions, particularly their addition to carbonyl compounds. These studies have identified two primary mechanistic pathways: a concerted polar mechanism and a stepwise single electron transfer (SET) mechanism. nih.govnih.gov

The concerted mechanism is often depicted as a four-centered transition state involving the magnesium atom, the carbonyl oxygen, the carbonyl carbon, and the nucleophilic carbon of the Grignard reagent. mit.edu However, more recent and sophisticated models, which include explicit solvent molecules and consider the dimeric nature of Grignard reagents in solution, suggest more complex, six-membered ring transition states. nih.gov In these models, a second molecule of the Grignard reagent or a magnesium halide can act as a Lewis acid to activate the carbonyl group. researchgate.netresearchgate.net

The SET mechanism involves the transfer of an electron from the Grignard reagent to the carbonyl compound, forming a radical anion and a radical cation, which then recombine. nih.gov The preference for a concerted versus a SET pathway is influenced by factors such as the reduction potential of the carbonyl substrate and the steric bulk of both reactants. nih.gov

For [4-(N,N-Dimethylamino)phenyl]magnesium bromide, the strong electron-donating substituent would increase the electron density on the Grignard reagent, making it a better electron donor and potentially favoring a SET mechanism in reactions with suitable substrates. Computational studies could precisely calculate the activation barriers for both pathways, providing insight into the preferred reaction mechanism. These calculations would involve locating the transition state structures and computing their energies, often using DFT methods with the inclusion of solvent effects. acs.org

Solvation Shell Dynamics and Intermolecular Interactions

The behavior of Grignard reagents in solution is complex and dominated by solvation and aggregation phenomena, collectively known as the Schlenk equilibrium. nih.gov This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is highly dependent on the solvent. nih.gov

Ab initio molecular dynamics (AIMD) simulations have been employed to study the solvation of simple Grignard reagents like methylmagnesium chloride in THF. acs.orgresearchgate.net These simulations reveal a highly dynamic solvation shell around the magnesium atom. The number of coordinating THF molecules can fluctuate, and these solvent molecules play an active role in the reaction by stabilizing intermediates and transition states. acs.orgacs.orgresearchgate.net The solvent can influence the nuclearity of the Grignard species, with monomeric, dimeric, and even higher oligomeric structures being present in solution. nih.gov

For [4-(N,N-Dimethylamino)phenyl]magnesium bromide, it is expected that in THF, the magnesium atom would be coordinated by THF molecules. The N,N-dimethylamino group itself could potentially interact with the magnesium center, either intramolecularly or intermolecularly, although this is less likely given the strong coordinating ability of THF. AIMD simulations could provide a detailed picture of the solvation shell structure, the residence time of THF molecules in the first solvation shell, and the dynamics of the Schlenk equilibrium for this specific Grignard reagent.

Predictive Studies on Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry can be a predictive tool for understanding the factors that control the reactivity and selectivity of Grignard reactions. By calculating the energies of different transition states leading to various products, it is possible to predict the regioselectivity and stereoselectivity of a reaction.

For instance, in reactions with unsymmetrical ketones or α,β-unsaturated carbonyl compounds, [4-(N,N-Dimethylamino)phenyl]magnesium bromide can potentially yield different regioisomers. Computational modeling can determine the activation energies for attack at the different electrophilic sites, thereby predicting the major product.

In reactions with chiral substrates, stereoselectivity is a key consideration. Models like the Felkin-Anh and chelation-control models are often used to predict the stereochemical outcome. nih.gov Computational studies can provide a more quantitative picture by explicitly modeling the transition states for the formation of different stereoisomers. These models would need to account for steric interactions, electronic effects, and potential chelating interactions between the substrate and the Grignard reagent. researchgate.net Recent computational work has also highlighted the "halide effect," where the identity of the halogen in the Grignard reagent can significantly influence diastereoselectivity, an effect attributed to the Lewis acidity of the magnesium center. joaquinbarroso.com The electron-rich nature of the [4-(N,N-Dimethylamino)phenyl] group might also modulate the Lewis acidity of the magnesium center, thereby influencing the stereochemical course of the reaction.

Table 2: Computationally Tractable Parameters for Predicting Grignard Reaction Outcomes

Parameter Computational Method Predicted Outcome
Activation Energy Barriers DFT, MP2 Reaction Rate, Regioselectivity
Transition State Geometries DFT, MP2 Stereoselectivity, Mechanistic Pathway
Solvation Free Energies AIMD, PCM Equilibrium Positions, Reaction Rates in Solution
Natural Bond Orbital (NBO) Analysis DFT Charge Distribution, Bond Polarity

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethylaniline and its bromide derivatives?

  • Methodological Answer : N,N-Dimethylaniline can be synthesized via alkylation of aniline with methyl halides or through Grignard reagent-mediated reactions. For bromide derivatives, quaternization reactions with alkyl bromides (e.g., propargyl bromide) are widely used. For example, propargyl bromide reacts with N,N-dimethylaniline to form quaternary ammonium salts, with reaction rates increasing with alkyl chain length . Grignard reagents (e.g., isopropylmagnesium bromide) enable functionalization at aromatic positions, as seen in the synthesis of 4-(dichlorophosphino)-N,N-dimethylaniline . Key steps include controlled temperature (-25°C to room temperature), solvent selection (THF), and stoichiometric monitoring of intermediates.

Q. How can researchers characterize N,N-dimethylaniline and its reaction products?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for separating and identifying volatile products, especially isomers (e.g., distinguishing Stevens vs. Sommelet rearrangement products) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation, such as differentiating para- and ortho-substituted benzyl derivatives . Infrared (IR) spectroscopy identifies functional groups (e.g., N-oxide formation), while X-ray crystallography resolves molecular geometry and bonding in crystalline derivatives .

Q. What safety protocols are essential when handling N,N-dimethylaniline in laboratory settings?

  • Methodological Answer : N,N-Dimethylaniline is toxic and potentially carcinogenic (IARC Group 3). Use fume hoods to avoid inhalation, and wear nitrile gloves to prevent dermal exposure. Waste must be neutralized with oxidizing agents (e.g., sodium hypochlorite) to degrade aromatic amines. Animal studies indicate splenic sarcomas in rats and forestomach papillomas in mice at high doses, necessitating strict dose controls .

Advanced Research Questions

Q. How can contradictory product distributions in N,N-dimethylaniline reactions with halides be resolved?

  • Methodological Answer : Product distribution depends on halide reactivity and reaction conditions. For example, thermolysis of iodide derivatives (e.g., lb) yields benzylated isomers (6, 7, 8) via radical pathways, while bromide derivatives favor quaternization . Mechanistic studies using isotopic labeling (e.g., deuterated solvents) and kinetic analysis (variable-temperature NMR) clarify competing pathways. Computational modeling (DFT) predicts transition states and stabilizes intermediates, explaining selectivity .

Q. What computational methods predict the reactivity of N,N-dimethylaniline derivatives?

  • Methodological Answer : Density functional theory (DFT) with basis sets (e.g., 6-31G(d)) calculates molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs) to predict sites for electrophilic/nucleophilic attack . Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example, DFT studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline confirm experimental NMR shifts and optimize reaction pathways for functionalization .

Q. How does N,N-dimethylaniline behave in environmental systems, and what degradation strategies are effective?

  • Methodological Answer : N,N-Dimethylaniline degrades via hydroxyl radical oxidation in the atmosphere and singlet oxygen reactions in water . Biodegradation studies using activated sludge models (e.g., OECD 301F) assess persistence. Advanced oxidation processes (AOPs), such as UV/H₂O₂, enhance degradation efficiency. Monitoring degradation intermediates (e.g., N-oxide metabolites) requires LC-MS/MS with electrospray ionization (ESI) .

Contradictory Data Analysis

Q. How to reconcile discrepancies in carcinogenicity assessments of N,N-dimethylaniline?

  • Methodological Answer : While IARC classifies N,N-dimethylaniline as Group 3 (inadequate human evidence), rodent studies show species-specific toxicity (splenic sarcomas in rats, forestomach tumors in mice) . Researchers must differentiate acute vs. chronic exposure effects using dose-response studies (OECD TG 451/453). In vitro assays (Ames test, micronucleus) clarify genotoxicity mechanisms. Cross-species metabolic profiling (e.g., cytochrome P450 activity) explains divergent outcomes .

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